2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide -

2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide

Catalog Number: EVT-5530416
CAS Number:
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

Compound Description: This series of compounds, designed and synthesized based on the inhibitory effects of combretastatin A-4 (CA-4) analogues and indoles on tubulin polymerization, share a common scaffold of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. [] Many demonstrated effective in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. [] Notably, compound 7d within this series exhibited potent activity against these cell lines and induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization, similar to colchicine. []

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers

Compound Description: These compounds were discovered as potent and selective G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] The incorporation of a novel ether-based scaffold and a sulfone-based head group contributed to their potency and improved metabolic stability compared to urea-based compounds. []

(3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a)

Compound Description: This compound was initially misidentified as ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate but was later structurally characterized as (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate based on NMR and MS data. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to address the cutaneous toxicity observed with other Akt inhibitors. [] It exhibits lower Akt2 inhibition and toxicity against HaCaT keratinocytes compared to its precursor, compound 1. [] This compound demonstrates promising kinase selectivity, potent antiproliferative activity in cancer cell lines, a favorable pharmacokinetic profile, and improved cutaneous safety. [, ]

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist. [] It exhibits nanomolar affinity for rat and human recombinant and native OT receptors and shows significantly lower affinity for related receptors like V1a, V1b, and V2. [] SSR126768A effectively antagonizes OT-induced effects in various models, including intracellular Ca2+ increase, prostaglandin release in uterine smooth muscle cells, and uterine contractions. [] It also delays parturition in pregnant rats, suggesting potential as a tocolytic agent. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide (1)

Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor and a nonulcerogenic anti-inflammatory agent in rats. [] Despite its pharmacological benefits, it exhibits poor metabolic stability in rat and human microsomes due to extensive cytochrome P450-mediated metabolism on the phenethyl group. []

Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate

Compound Description: This compound's structure consists of a thiazole ring linked to an indole moiety through a diazenyl bridge. [] The molecule exhibits planarity in its individual ring systems, with specific dihedral angles between the thiazole, phenyl, and indole rings. []

4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-Methyl-1H-Pyrazol-5(4H)-Ones

Compound Description: This series of compounds was synthesized via a green and efficient four-component condensation reaction, demonstrating a simple and environmentally friendly approach to constructing complex heterocyclic systems like 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones. []

4-((5-Substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

Compound Description: This series of compounds was synthesized through a two-step process involving a Knoevenagel condensation followed by selective reduction. [] The reaction conditions were mild and efficient, leading to good yields of the desired products. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound was identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] A highly sensitive UPLC-QDa method was developed for its trace-level quantification. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (3)

Compound Description: This compound was synthesized via an ambient-temperature condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. [] The synthesis utilizes readily available starting materials and a simple procedure, resulting in a good yield of the desired imine product. []

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: This compound was identified through computational docking studies as a potential inhibitor of Staphylococcus aureus sortase A, a key enzyme involved in the bacterium's virulence. [] In vitro testing revealed an MIC value of 108.2 µg/mL against S. aureus sortase A. []

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

Compound Description: Similar to DRC-KS1, this compound was identified through computational docking studies as a potential inhibitor of Staphylococcus aureus sortase A. [] It demonstrated an MIC value of 45.8 µg/mL against S. aureus sortase A in vitro. []

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor identified within a series of pyrazol-3-yl pyrimidin-4-amines. [] This compound exhibits potent inhibition of Jak2 V617F cell signaling and proliferation in vitro and demonstrates in vivo efficacy in a TEL-Jak2 model. [] With its excellent physical properties, favorable preclinical pharmacokinetics, AZD1480 entered Phase I clinical trials for potential therapeutic applications. []

4(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One Derivatives (5a-5r)

Compound Description: These novel polyfunctionalized derivatives combine sulfonamide and 2-azitidinone functionalities. [] Several compounds within this series (5f, 5l, 5n, and 5r) demonstrated enhanced antibacterial activity compared to streptomycin, while others (5c, 5f, 5l, 5o, and 5r) exhibited moderate to good antioxidant properties in DPPH radical scavenging assays. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, potent, and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [, ] It exhibits high affinity for the 5-HT2A receptor, demonstrating inverse agonism in functional assays. [, ] APD791 potently inhibits 5-HT-mediated platelet aggregation, DNA synthesis in vascular smooth muscle cells, and vasoconstriction. [] Oral administration of APD791 demonstrated antiplatelet effects in dogs. [] Two active metabolites, APD791-M1 and APD791-M2, retain similar affinity and selectivity profiles to the parent compound. []

5-(5-Chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile

Compound Description: The crystal structure of this compound reveals a planar indole unit, with the central pyridine ring inclined to the indole ring system and the phenyl ring adopting specific dihedral angles. [] The molecular structure is stabilized by intramolecular hydrogen bonding, forming an S(6) ring motif. [] Intermolecular hydrogen bonds and interactions further contribute to the crystal packing. []

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: These compounds were designed and synthesized as potential therapeutic agents targeting the active metabolite of Losartan, a widely used antihypertensive drug. [] The synthesis involves a convergent approach utilizing a key intermediate derived from the Losartan metabolite, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI). [] The structural diversity in these analogues arises from variations in the substituents on the phenyl ring attached to the imine nitrogen. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol Derivatives

Compound Description: This series of compounds was synthesized using an efficient one-pot, four-component domino reaction, showcasing a green chemistry approach for constructing complex molecules. [] These novel compounds were then evaluated for their antibacterial activity. []

Bis{μ-2-(1H-indol-3-yl)-N′-[1-(5-methyl-2-oxidophenyl)ethylidene]acetohydrazidato}bis[aquazinc(II)] dimethyl sulfoxide tetrasolvate

Compound Description: This dinuclear zinc(II) complex features a deprotonated monoanionic ligand chelating the zinc atom through oxygen and nitrogen atoms. [] The coordination geometry around the zinc center is square-pyramidal, with a water molecule occupying the apical position. [] Intermolecular hydrogen bonding involving the coordinated water molecule leads to the formation of a linear chain motif within the crystal structure. []

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Compound Description: This compound adopts a J-shaped conformation stabilized by a weak intramolecular hydrogen bond. [] In the crystal structure, molecules are connected through N—H⋯O hydrogen bonds, forming cyclic dimers that further assemble into chains. []

N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide Analogues

Compound Description: A series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues was synthesized and evaluated for their ability to modulate the metabotropic glutamate-5 receptor (mGluR5) in rat cortical astrocytes. [] The structure-activity relationship studies revealed that electronegative substituents on the benzamide moiety and halogen atoms on the 1-phenyl ring enhance the potency of these compounds as positive allosteric modulators of mGluR5. []

N-(2-Amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Compound Description: The crystal structure of this compound reveals an angular conformation. [] In the crystal lattice, a network of hydrogen bonds, including N—H⋯O and N—H⋯N interactions, links molecules into chains. [] These chains are further connected via N—H⋯O hydrogen bonds, forming layers that stack parallel to a specific crystallographic plane. []

N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide (4)

Compound Description: Compound 4 is a potent and selective 5-HT(1F) receptor agonist with potential for migraine therapy. [] It exhibits high binding affinity and selectivity for the 5-HT(1F) receptor compared to a wide range of other serotonin and non-serotonin receptors. []

[3‐[2‐(Dimethylamino)ethyl]‐2‐[[[3‐(dimethylamino)ethyl]‐1H‐indol‐5‐yl]methyl]‐1H‐indol‐5‐yl]-N-methylmethanesulfonamide

Compound Description: This compound is a significant impurity identified in sumatriptan, a drug used to treat migraines. [] The presence of this impurity highlights the importance of controlling synthetic processes to minimize unwanted byproducts, especially those structurally similar to the active pharmaceutical ingredient. []

(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

Compound Description: The crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone has been resolved, revealing key structural features and intermolecular interactions. [] The compound exhibits N–H···O hydrogen bonds in its crystal packing, influencing its solid-state properties. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-Toluene Sulfonate (AZD-9668)

Compound Description: This compound, identified as AZD-9668, represents a novel crystalline form (Form A) of a tosylate salt of a previously discovered neutrophil elastase inhibitor. [] This novel form exhibits enhanced physical properties compared to the free base, making it more suitable for pharmaceutical development. [] The compound is currently under development by AstraZeneca for potential therapeutic applications. []

N-Alkyl-3-(Indol-3-yl)Pyrazoles

Compound Description: This series of compounds was synthesized via a regioselective aza-Michael addition of 5-(indol-3-yl)-1H-pyrazoles to α,β-unsaturated carbonyl compounds using a silver carbonate catalyst. [] The reaction demonstrates high regioselectivity, mild reaction conditions, and good substrate scope, offering an efficient method for synthesizing N-alkyl-3-(indol-3-yl)pyrazoles. []

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

Compound Description: SB 216763 is a selective GSK3β inhibitor that reverses the ceiling effect of pharmacological postconditioning observed with genistein and 17β-estradiol in reducing myocardial infarction size. [] This reversal is achieved through the opening of mitochondrial ATP-dependent potassium channels. []

2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide Hybrids

Compound Description: This series of hybrid molecules combines 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with fused 1,4-dihydropyridines, specifically acridines and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines. [] These hybrids were synthesized efficiently through multi-component reactions. []

(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide Derivatives (5a-e)

Compound Description: These compounds, containing both indole and propanamide moieties, were synthesized and evaluated for their antimicrobial activity. [] Several derivatives exhibited promising antimicrobial properties against various pathogenic bacteria and fungi. [] Additionally, in silico ADMET studies indicated favorable pharmacokinetic profiles for these compounds. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] Developed as a therapy for neovascular age-related macular degeneration, Acrizanib demonstrated efficacy in rodent models of choroidal neovascularization (CNV), limited systemic exposure after topical ocular administration, and a favorable ocular pharmacokinetic profile in rabbits. []

N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity against a panel of bacterial and fungal strains. [] The synthetic methodology focuses on optimizing catalytic processes to minimize environmental impact and enhance efficiency. []

(E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol (I) and (E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate (II)

Compound Description: These two Schiff base compounds were synthesized and characterized, with their crystal structures revealing key structural features and intramolecular interactions. [] Both compounds exhibit intramolecular hydrogen bonding, leading to the formation of S(6) ring motifs. []

(1H-Indol-3-yl)-N-Methyl/Phenyl-Pyrazolidin Pyrazole Derivatives

Compound Description: These indole-based pyrazole derivatives were synthesized using microwave-assisted techniques and evaluated for their anti-inflammatory activity. [] The use of microwave irradiation significantly reduces reaction times and often improves yields in organic synthesis. []

N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophene carboxamide Hydrochloride

Compound Description: This compound is a potent AKT inhibitor with improved pharmacological properties. [] It exhibits enhanced activity compared to related compounds, highlighting the importance of structural modifications in optimizing drug candidates. []

Properties

Product Name

2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]acetamide

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H22N4O/c1-11(8-14-9-12(2)21-22-14)19-18(23)10-16-13(3)20-17-7-5-4-6-15(16)17/h4-7,9,11,20H,8,10H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

ROLULSBTHSHNMG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)CC(C)NC(=O)CC2=C(NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)CC2=C(NC3=CC=CC=C32)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.